5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide
Overview
Description
5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide is a useful research compound. Its molecular formula is C7H3Br2N3O2 and its molecular weight is 320.93 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods : The synthesis of various oxides of benzotriazines, including derivatives similar to 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide, has been explored. These syntheses provide higher yields and purer products, indicating the potential for efficient production of these compounds (Atallah & Nazer, 1982).
Structural Characterization : Studies on compounds like 1,2,4-benzotriazine oxides have involved the characterization of their structure through methods like X-ray crystallography. These analyses are crucial for understanding the molecular geometry and properties of these compounds (Junnotula et al., 2006).
Chemical Properties and Reactions
Reactivity Studies : Research into the reactivity of benzotriazine oxides, which are structurally related to this compound, has been conducted. These studies focus on understanding the chemical behavior and potential reactions of these compounds (Miura et al., 2011).
Oxygen Isotope Transfer : Investigations into the transfer of oxygen isotopes to benzotriazine oxides have been carried out. Such studies provide insights into the mechanisms of metabolic transformations and help in characterizing reaction intermediates (Gatenyo et al., 2012).
Potential Applications in Medicinal Chemistry
- Anticancer Agents : Research has shown that certain 1,2,4-benzotriazine oxides, closely related to this compound, have properties that make them potential anticancer agents. Their ability to selectively target hypoxic cells in solid tumors is of particular interest (Hay & Denny, 2002).
Properties
IUPAC Name |
5,7-dibromo-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O2/c8-3-1-4(9)6-5(2-3)12(14)11-7(13)10-6/h1-2H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBDNJBKVGDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)N[N+](=C21)[O-])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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